molecular formula C₃₅H₅₇NO₆ B1142447 Vitamin D3 N-acetylglucosaminide CAS No. 175409-16-2

Vitamin D3 N-acetylglucosaminide

Cat. No.: B1142447
CAS No.: 175409-16-2
M. Wt: 587.83
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Vitamin D3 N-acetylglucosaminide is a novel compound that combines the properties of Vitamin D3 (cholecalciferol) and N-acetylglucosamine. Vitamin D3 is a fat-soluble vitamin that plays a crucial role in calcium absorption, bone health, and immune function. N-acetylglucosamine is a monosaccharide derivative of glucose that is involved in various biological processes, including the synthesis of glycoproteins and glycolipids. The combination of these two molecules aims to enhance the biological activity and therapeutic potential of Vitamin D3.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Vitamin D3 N-acetylglucosaminide typically involves the conjugation of Vitamin D3 with N-acetylglucosamine through a glycosidic bond. The process begins with the activation of the hydroxyl group on Vitamin D3, followed by the reaction with N-acetylglucosamine under controlled conditions. Common reagents used in this synthesis include coupling agents such as N,N’-dicyclohexylcarbodiimide (DCC) and catalysts like 4-dimethylaminopyridine (DMAP). The reaction is usually carried out in anhydrous solvents like dimethylformamide (DMF) or dichloromethane (DCM) at room temperature or slightly elevated temperatures.

Industrial Production Methods

Industrial production of this compound involves scaling up the synthetic process while ensuring high yield and purity. This typically includes optimizing reaction conditions, using high-efficiency purification techniques such as column chromatography, and employing quality control measures to ensure consistency and safety of the final product.

Chemical Reactions Analysis

Types of Reactions

Vitamin D3 N-acetylglucosaminide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form hydroxylated derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The glycosidic bond can be cleaved and substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) under acidic or basic conditions.

    Reduction: Reagents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) in anhydrous solvents.

    Substitution: Acidic or basic catalysts to facilitate the cleavage and substitution of the glycosidic bond.

Major Products Formed

    Oxidation: Hydroxylated derivatives of this compound.

    Reduction: Reduced forms of the compound with altered functional groups.

    Substitution: New compounds with substituted functional groups at the glycosidic bond.

Scientific Research Applications

Vitamin D3 N-acetylglucosaminide has a wide range of scientific research applications, including:

    Chemistry: Used as a model compound to study glycosidic bond formation and cleavage.

    Biology: Investigated for its role in cellular processes and signaling pathways.

    Medicine: Explored for its potential therapeutic effects in bone health, immune modulation, and anti-inflammatory properties.

    Industry: Utilized in the development of nutraceuticals and functional foods to enhance the bioavailability and efficacy of Vitamin D3.

Mechanism of Action

The mechanism of action of Vitamin D3 N-acetylglucosaminide involves its interaction with specific molecular targets and pathways. Vitamin D3 exerts its effects by binding to the Vitamin D receptor (VDR), a nuclear receptor that regulates gene expression. The addition of N-acetylglucosamine may enhance the stability and bioavailability of Vitamin D3, allowing for more efficient activation of the VDR and subsequent modulation of calcium homeostasis, immune response, and cellular differentiation.

Comparison with Similar Compounds

Similar Compounds

    Vitamin D3 (Cholecalciferol): The parent compound of Vitamin D3 N-acetylglucosaminide, known for its role in calcium absorption and bone health.

    N-acetylglucosamine: A monosaccharide involved in the synthesis of glycoproteins and glycolipids.

    Vitamin D2 (Ergocalciferol): Another form of Vitamin D, derived from plants and fungi, with similar biological activities to Vitamin D3.

Uniqueness

This compound is unique due to its combined properties of Vitamin D3 and N-acetylglucosamine. This combination enhances the compound’s stability, bioavailability, and therapeutic potential, making it a promising candidate for various applications in medicine and industry.

Properties

CAS No.

175409-16-2

Molecular Formula

C₃₅H₅₇NO₆

Molecular Weight

587.83

Synonyms

(3β,5Z,7E)-9,10-Secocholesta-5,7,10(19)-trien-3-yl 2-(acetylamino)-2-deoxy-β-D-glucopyranoside;  (1S,3Z)-3-[(2E)-2-[(1R,3aS,7aR)-1-[(1R)-1,5-Dimethylhexyl]octahydro-7a-methyl-4H-inden-4-ylidene]ethylidene]-4-methylenecyclohexyl 2-(acetylamino)-2-deoxy

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.